[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
Overview
Description
[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester: is an organic compound that features a brominated isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester typically involves the bromination of an isoxazole precursor followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification step can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the isoxazole ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isoxazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the isoxazole ring, leading to the formation of reduced isoxazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Products: Various substituted isoxazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized isoxazole derivatives with different functional groups.
Reduction Products: Reduced isoxazole derivatives with altered ring structures.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.
Biology:
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which [1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The brominated isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- [1-(3-Chloro-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
- [1-(3-Fluoro-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
- [1-(3-Iodo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
Comparison:
- Uniqueness: The presence of the bromine atom in [1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s reactivity and interaction with biological targets.
- Reactivity: The brominated compound may exhibit different reactivity patterns in substitution and other chemical reactions compared to its halogenated counterparts.
Properties
IUPAC Name |
tert-butyl N-[1-(3-bromo-1,2-oxazol-5-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-6(7-5-8(11)13-16-7)12-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBURTLYALTAIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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